[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride
Description
Properties
IUPAC Name |
[1-(4-bromopyrazol-1-yl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(4-6)7(5-9)1-2-7;/h3-4H,1-2,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZHSFMJDDTKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=C(C=N2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can also occur, especially at the brominated site.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Various oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The exact mechanism of action for [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrazole ring is crucial for binding to these targets, while the cyclopropylmethanamine group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride
- Molecular Formula : C₇H₁₁BrClN₃
- Molecular Weight : 252.54 g/mol
- CAS Registry Number : 2126178-04-7
- Purity : 95% (commercially available)
Structural Features :
- A cyclopropane ring fused to a 4-bromo-substituted pyrazole moiety.
- A primary amine group (-NH₂) attached via a methylene (-CH₂-) linker, stabilized as a hydrochloride salt.
Structural Analogues of Cyclopropane-Methanamine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Pharmacological Activity
- Bromine vs. Fluorine/Methoxy Groups :
- The 4-bromo substituent in the target compound enhances steric bulk and lipophilicity compared to fluorine/methoxy groups in analogs like Compound 38 . Bromine’s electron-withdrawing nature may influence receptor binding affinity and metabolic stability.
- Compound 38 ’s 5-fluoro-2-methoxyphenyl group improves selectivity for 5-HT₂C receptors, suggesting substituent position and electronic effects critically modulate target engagement .
Salt Form and Solubility
Biological Activity
[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and implications for therapeutic applications.
- Chemical Formula : CHBrN·HCl
- Molecular Weight : 219.08 g/mol
- CAS Number : 1008510-87-9
- Structural Characteristics : The compound features a pyrazole ring substituted with a bromine atom and a cyclopropyl group, which may influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. It has been tested against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The compound demonstrated significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . These values indicate that the compound is particularly effective at low concentrations, suggesting a potent mechanism of action.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity, although specific data on its efficacy against various fungal strains is limited. The presence of the pyrazole moiety is believed to contribute to this activity, similar to other compounds in its class that have demonstrated antifungal effects .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the bromine substitution on the pyrazole ring enhances the compound's ability to interact with bacterial enzymes or cell membranes, leading to cell death.
Study 1: Antibacterial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also caused significant morphological changes in bacterial cells, suggesting a disruption of cellular integrity.
| Bacterial Strain | MIC (mg/mL) | Time to Death (h) |
|---|---|---|
| Staphylococcus aureus | 0.0039 | 8 |
| Escherichia coli | 0.025 | 6 |
Study 2: Antifungal Activity
In another study focusing on antifungal properties, various concentrations of the compound were tested against common fungal strains. The results indicated moderate activity, with further optimization needed to enhance efficacy.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.050 |
| Aspergillus niger | 0.075 |
Pharmacokinetics and Toxicology
Preliminary toxicological assessments indicate that this compound may pose certain risks:
- Acute Toxicity : Classified as harmful if swallowed (H302), it requires careful handling.
- Skin Irritation : Causes skin irritation (H315), necessitating protective measures during use .
Future Directions
The promising antibacterial and antifungal activities suggest potential applications in treating infections resistant to conventional antibiotics. Ongoing research aims to further explore the structure-activity relationship (SAR) of this compound and optimize its pharmacological profile for clinical use.
Q & A
Q. What are the recommended synthetic routes for [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride, and how can purity be ensured?
- Methodological Answer : A plausible route involves:
- Step 1 : Synthesis of the cyclopropane core via [2+1] cycloaddition or ring-closing metathesis.
- Step 2 : Functionalization with 4-bromo-1H-pyrazole using cross-coupling reactions (e.g., Suzuki-Miyaura with a boronic ester intermediate) .
- Step 3 : Introduction of the methanamine group via reductive amination or nucleophilic substitution.
- Step 4 : Salt formation with HCl to improve solubility and stability .
- Purity Validation : Use HPLC with UV detection (≥95% purity) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d₆) to confirm cyclopropane protons (δ 1.2–1.8 ppm) and pyrazole aromatic protons (δ 7.5–8.2 ppm) .
- FT-IR : Identify N-H stretches (≈3300 cm) and C-Br vibrations (≈550 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks in the hydrochloride salt .
- Elemental Analysis : Verify Cl⁻ content (~14–15%) to confirm salt stoichiometry .
Q. What safety precautions are necessary for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How can computational tools optimize synthetic pathways for this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Use Reaxys or SciFinder to identify precedents for cyclopropane-pyrazole systems.
- DFT Calculations : Predict reaction barriers for cyclopropane formation (e.g., B3LYP/6-31G* level) to optimize ring strain and stability .
- Machine Learning : Train models on reaction yields from analogous pyrazole derivatives to prioritize high-efficiency routes .
Q. What strategies mitigate instability of the hydrochloride salt under varying pH and temperature?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Monitor via HPLC for decomposition products (e.g., free amine or brominated byproducts) .
- Thermal Analysis : Use DSC/TGA to identify melting points (≈200–220°C) and decomposition thresholds (>250°C) .
Q. How can impurities be profiled and controlled during synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated pyrazole or cyclopropane ring-opened products) with a C18 column and ESI+ ionization .
- Process Optimization : Adjust reaction stoichiometry (e.g., excess brominating agent) and employ recrystallization (ethanol/water) to reduce impurities to <0.1% .
Q. What crystallographic insights exist for structurally related pyrazole-cyclopropane derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
